Scientific Field: Medical Science, Endocrinology
Application Summary: Sitagliptin phosphate is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is an effective anti-hyperglycemic agent. The use of sitagliptin phosphate effectively reduces the fasting glucose and glycosylated hemoglobin A1C (HbA1c) levels in type II diabetic patients.
Methods of Application: Sitagliptin is administered orally. The dosage and frequency of administration are determined by a healthcare professional based on the patient’s condition.
Results or Outcomes: The treatment with Sitagliptin has shown to effectively control blood sugar levels in patients with type 2 diabetes.
Scientific Field: Chemistry, Pharmaceutical Science
Application Summary: Sitagliptin phosphate has been synthesized using various methods.
Results or Outcomes: The route successfully avoids the use of expensive noble metal as catalysts compared with traditional synthesis methods, resulting in greatly reduced costs and simplified synthetic routes.
Application Summary: Optically pure sitagliptin phosphate monohydrate is efficiently and practically synthesized through a chiral hemiacetal as the key intermediate.
Methods of Application: The chiral hemiacetal fragment is constructed by a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst.
Results or Outcomes: The influence of acidity of Brønsted acid on tandem aza-Michael/hemiacetal reaction is researched in detail.
Scientific Field: Pharmacology
Application Summary: Sitagliptin has been proposed as a marker for the renal transporter, OAT3, to assess OAT3-related drug-drug interactions with new drugs in healthy volunteers.
Methods of Application: This involves co-administration of sitagliptin with other drugs and monitoring the changes in the pharmacokinetics of sitagliptin.
Results or Outcomes: The use of sitagliptin as a marker can help in predicting the potential for drug-drug interactions involving the renal transporter, OAT3.
Application Summary: Sitagliptin is used as an add-on therapy in patients receiving stable dosages of insulin (±metformin).
Methods of Application: Sitagliptin is administered orally along with insulin or metformin. The dosage and frequency of administration are determined by a healthcare professional based on the patient’s condition.
Results or Outcomes: The treatment with Sitagliptin as an add-on therapy has shown to effectively control blood sugar levels in patients with type 2 diabetes.
Application Summary: Sitagliptin has been found to enhance the hypoglycemic effect of Sulfonylureas.
Methods of Application: This involves co-administration of sitagliptin with sulfonylureas and monitoring the changes in the patient’s blood glucose levels.
Results or Outcomes: The use of sitagliptin in combination with sulfonylureas can lead to a more pronounced decrease in blood glucose levels.
Sitagliptin phosphate is an oral antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus. It functions as a selective inhibitor of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting this enzyme, sitagliptin phosphate enhances the levels of these hormones, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner, thus improving glycemic control .
Sitagliptin phosphate functions by inhibiting the enzyme DPP-4. This enzyme degrades incretin hormones, which stimulate insulin secretion and suppress glucagon release. By inhibiting DPP-4, sitagliptin phosphate increases incretin levels, leading to enhanced insulin production and lower blood sugar levels [, ].
The biological activity of sitagliptin phosphate is primarily linked to its role as a dipeptidyl peptidase-4 inhibitor. By inhibiting this enzyme, sitagliptin phosphate increases the concentration of incretin hormones, which leads to:
Sitagliptin phosphate is primarily used in the treatment of type 2 diabetes mellitus. Its applications include:
Sitagliptin phosphate has been studied for its interactions with various drugs and biological pathways:
Sitagliptin phosphate belongs to a class of drugs known as Dipeptidyl Peptidase-4 inhibitors. Here are some similar compounds along with a comparison highlighting their uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Vildagliptin | Dipeptidyl Peptidase-4 inhibitor | Shorter half-life; requires twice-daily dosing |
| Saxagliptin | Dipeptidyl Peptidase-4 inhibitor | Metabolized by cytochrome P450; potential interactions |
| Linagliptin | Dipeptidyl Peptidase-4 inhibitor | Once-daily dosing; primarily excreted unchanged in bile |
| Alogliptin | Dipeptidyl Peptidase-4 inhibitor | Lower risk of liver enzyme elevation |
Uniqueness of Sitagliptin Phosphate:
Sitagliptin phosphate is distinguished by its favorable pharmacokinetic profile, including high oral bioavailability (87%) and minimal metabolism, which contributes to its effectiveness and safety in diverse patient populations. Its compatibility with other antidiabetic agents further enhances its therapeutic utility in managing type 2 diabetes mellitus .
Sitagliptin phosphate is systematically named (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one phosphate . This nomenclature reflects its core structure:
The structural complexity arises from fused heterocycles and stereochemical specificity, necessitating precise locants and substituent prioritization under IUPAC rules .
Sitagliptin phosphate exists in multiple hydrated forms, with the following molecular formulas:
| Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Anhydrous | C₁₆H₁₈F₆N₅O₅P | 505.31 |
| Monohydrate | C₁₆H₂₀F₆N₅O₆P | 523.33 |
Stereochemical Features:
The selection of phosphate as a counterion aligns with pharmaceutical optimization principles:
Phosphoric acid’s triprotic nature allows for precise pH adjustment during salt synthesis, optimizing ionization and crystallization . Comparative studies show phosphate salts of sitagliptin achieve >98% purity under standard HPLC conditions, outperforming mesylate or tartrate forms in process scalability .
X-ray powder diffraction represents a fundamental analytical technique for the structural characterization of sitagliptin phosphate crystalline forms, providing definitive identification of distinct polymorphic phases through characteristic diffraction patterns [1] [2]. The technique exploits the constructive interference process resulting from X-ray beam diffraction by crystalline materials with uniform atomic structures, enabling qualitative identification of crystallinity in pharmaceutical compounds [2].
Sitagliptin phosphate monohydrate exhibits a well-defined crystalline structure characterized by major diffraction peaks at specific two-theta angles. The compound crystallizes in the orthorhombic space group P212121 with precise unit cell parameters of a = 6.137108 angstroms, b = 9.304018 angstroms, and c = 38.30767 angstroms, yielding a unit cell volume of 2187.359 cubic angstroms with Z = 4 [1] [5]. The crystal structure has been successfully solved and refined using synchrotron X-ray powder diffraction data, subsequently optimized through density functional theory techniques [1] [5].
The characteristic diffraction pattern of sitagliptin phosphate monohydrate displays eleven major peaks at 13.2°, 13.8°, 15.9°, 18.4°, 19.1°, 21.2°, 24.0°, 25.0°, 25.7°, 29.5°, and 30.9° ± 0.2° two-theta [2]. These distinctive reflections serve as fingerprint identifiers for the monohydrate form, distinguishing it from other polymorphic variants through systematic peak position analysis [2].
Sitagliptin phosphate anhydrous demonstrates a markedly different diffraction profile, exhibiting reduced crystallinity following the dehydration process [2]. The anhydrous form presents characteristic peaks at 4.6°, 9.3°, 13.4°, 13.9°, 15.0°, 18.2°, 19.2°, 19.9°, 21.4°, 25.4°, and 26.9° ± 0.2° two-theta [2]. The significant shift in peak positions relative to the monohydrate form reflects fundamental changes in crystal lattice parameters upon water molecule removal [2].
The sitagliptin base form exhibits enhanced crystallinity compared to the anhydrous variant, with characteristic reflections at 7.4°, 11.5°, 16.7°, 17.7°, 18.9°, 24.1°, 24.5°, 27.0°, 28.5°, and 28.8° ± 0.2° two-theta [2] [6]. These peak positions align with previously reported crystalline forms, confirming the structural integrity of the base molecule following phosphate group removal [2] [6].
Table 1: X-ray Powder Diffraction Profiling of Sitagliptin Phosphate Crystalline Forms
| Crystalline Form | Major Characteristic Peaks (2θ ± 0.2°) | Space Group | Unit Cell Parameters |
|---|---|---|---|
| Sitagliptin Phosphate Monohydrate | 13.2°, 13.8°, 15.9°, 18.4°, 19.1°, 21.2°, 24.0°, 25.0°, 25.7°, 29.5°, 30.9° | P212121 (#19) | a = 6.137 Å, b = 9.304 Å, c = 38.308 Å, V = 2187.36 ų, Z = 4 |
| Sitagliptin Phosphate Anhydrous | 4.6°, 9.3°, 13.4°, 13.9°, 15.0°, 18.2°, 19.2°, 19.9°, 21.4°, 25.4°, 26.9° | Not specified | Not determined |
| Sitagliptin Base Form | 7.4°, 11.5°, 16.7°, 17.7°, 18.9°, 24.1°, 24.5°, 27.0°, 28.5°, 28.8° | Not specified | Not determined |
The molecular arrangement within the sitagliptin phosphate monohydrate crystal structure reveals that the sitagliptin cation adopts a folded conformation where two planar portions orient roughly parallel to each other [1] [5]. The ammonium group of the sitagliptin cation, phosphate anion, and water molecule form an extensive network of strong hydrogen bonds, resulting in a two-dimensional hydrogen-bonded network parallel to the ab crystallographic plane [1] [5]. Regions of high fluorine density occur halfway between these hydrogen bond planes, contributing to the overall crystal stability [1] [5].
Solid-state nuclear magnetic resonance spectroscopy provides comprehensive atomic-level structural information for sitagliptin phosphate through detailed analysis of chemical environments and molecular dynamics [9] [10]. The technique enables precise assignment of carbon, hydrogen, nitrogen, and fluorine nuclei within the crystalline framework, offering insights into molecular conformation and intermolecular interactions [9] [10].
Proton nuclear magnetic resonance spectra of sitagliptin phosphate reveal three distinct proton environments corresponding to aromatic, aliphatic, and amine functionalities [10]. Aromatic protons exhibit chemical shifts between 7.2-7.8 parts per million, while aliphatic protons appear in the 3.0-3.1 parts per million region [10]. The amine group protons display characteristic resonances around 9.0 parts per million, providing definitive identification of the primary amine functionality [10].
Carbon-13 solid-state nuclear magnetic resonance analysis enables comprehensive structural elucidation through chemical shift assignments for all carbon environments within the sitagliptin phosphate molecule [9] [10]. Aliphatic carbon resonances appear at 36.7 parts per million for C7, 45.1 parts per million for C9, and 49.7 parts per million for C8 [10]. Cycloalkyl carbons exhibit distinct chemical shifts at 42.1 parts per million for C13, 43.2 parts per million for C11, and 37.5 parts per million for C14 [10]. Aromatic carbons resonate at 103.8 parts per million for C3, 122.6 parts per million for C6/C16, and 149.9 parts per million for C5 [10].
Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity for structural characterization due to fluorine's high natural abundance and distinct chemical shift sensitivity to local electronic environments [10]. Four distinct fluorine resonances characterize the sitagliptin phosphate structure, with the trifluoromethyl group fluorines appearing at -57.9 parts per million [10]. Aromatic fluorine substituents exhibit chemical shifts at -139.9 parts per million for F3, -131.9 parts per million for F2, and -114.6 parts per million for F1 [10].
Dynamic nuclear polarization enhancement techniques significantly improve sensitivity for low-abundance nuclei, enabling detailed heteronuclear correlation experiments at natural isotopic abundance [9] [10]. Proton-carbon heteronuclear correlation spectra reveal direct connectivities between protons and carbons through short contact time experiments, while long contact time experiments provide information about intermolecular correlations [10].
Fluorine-carbon heteronuclear correlation experiments confirm direct bonding relationships between fluorine and carbon atoms within the molecular framework [10]. The trifluoromethyl carbon at 122.6 parts per million correlates with fluorine at -57.9 parts per million, while aromatic carbon-fluorine correlations appear at 149.9/-139.9, 151.7/-131.9, and 160.2/-114.6 parts per million respectively [10].
Table 2: Solid-State Nuclear Magnetic Resonance Chemical Shift Assignments for Sitagliptin Phosphate
| Nucleus | Chemical Shift (ppm) | Assignment | Form |
|---|---|---|---|
| ¹H | 3.0-3.1 | Aliphatic protons | All forms |
| ¹H | 7.2-7.8 | Aromatic protons | All forms |
| ¹H | 9.0 | NH₂ protons | All forms |
| ¹³C | 36.7 | C7 (aliphatic) | All forms |
| ¹³C | 42.1 | C13 (cycloalkyl) | All forms |
| ¹³C | 43.2 | C11 (cycloalkyl) | All forms |
| ¹³C | 37.5 | C14 (cycloalkyl) | All forms |
| ¹³C | 45.1 | C9 (aliphatic) | All forms |
| ¹³C | 49.7 | C8 (aliphatic) | All forms |
| ¹³C | 103.8 | C3 (aromatic) | All forms |
| ¹³C | 122.6 | C6/C16 (aromatic) | All forms |
| ¹³C | 149.9 | C5 (aromatic) | All forms |
| ¹⁹F | -57.9 | F4 (CF₃ group) | All forms |
| ¹⁹F | -114.6 | F1 (aromatic) | All forms |
| ¹⁹F | -131.9 | F2 (aromatic) | All forms |
| ¹⁹F | -139.9 | F3 (aromatic) | All forms |
Relaxation time measurements provide valuable insights into molecular dynamics within the crystalline lattice [10]. Fluorine T1 relaxation times demonstrate significant variation, with trifluoromethyl fluorines exhibiting short relaxation times around 4.2 seconds, indicating rapid molecular motion and chemical shift averaging effects [10]. Aromatic fluorines display longer relaxation times, with F3 showing the longest spin-lattice relaxation around 45.7 seconds, attributed to restricted motion due to aromatic ring stacking interactions [10].
Nitrogen-15 nuclear magnetic resonance analysis reveals distinct chemical environments for nitrogen atoms within the heterocyclic framework, providing complementary structural information for complete molecular characterization [10]. The integration of multinuclear solid-state nuclear magnetic resonance data with density functional theory calculations enables validation of experimental assignments and structural models [9] [10].
Raman spectroscopy serves as a powerful fingerprinting technique for polymorph differentiation of sitagliptin phosphate through characteristic vibrational frequency analysis of molecular functional groups [17] [19] [20]. The technique exploits inelastic scattering of monochromatic laser radiation by molecular vibrations, providing distinctive spectral signatures for different crystalline forms [20].
The Raman spectrum of sitagliptin phosphate monohydrate exhibits characteristic vibrational bands that enable unambiguous identification of the hydrated form [20]. The hydroxyl stretching vibration of water molecules appears at 3360 wavenumbers, serving as a diagnostic marker exclusively present in the monohydrate form [20]. This distinctive band provides immediate differentiation from anhydrous variants through its absence in dehydrated samples [20].
Amine group vibrations manifest as nitrogen-hydrogen stretching bands between 3077-3090 wavenumbers, present across all crystalline forms of sitagliptin phosphate [20]. These bands confirm the presence of primary amine functionality essential for biological activity [20]. Carbon-hydrogen stretching vibrations appear at 2950 wavenumbers, characteristic of alkyl chain components within the molecular structure [20].
Carbonyl functionality exhibits characteristic carbon-oxygen double bond stretching at 1650 wavenumbers, representing a fundamental structural feature common to all sitagliptin phosphate forms [20]. Aromatic carbon-carbon stretching vibrations occur between 1515-1525 wavenumbers, confirming the presence of the fluorinated aromatic ring system [20]. Carbon-nitrogen stretching vibrations at 1345 wavenumbers indicate amine linkage connectivity within the molecular framework [20].
Trifluoromethyl group vibrations appear as characteristic bands between 1025-1060 wavenumbers, providing definitive identification of this fluorinated substituent [20]. These vibrations serve as invariant markers across different polymorphic forms, confirming molecular identity [20]. The phosphate group exhibits distinctive phosphorus-oxygen stretching vibrations at 815 wavenumbers, present exclusively in phosphate salt forms and absent in the base compound [20].
Table 3: Raman Spectroscopy Fingerprinting for Sitagliptin Phosphate Polymorph Differentiation
| Wavenumber (cm⁻¹) | Vibrational Assignment | Presence in Forms | Diagnostic Value |
|---|---|---|---|
| 3360 | O-H stretching (water molecules) | Monohydrate only | Hydration state identification |
| 3077-3090 | N-H stretching | All forms | Amine group confirmation |
| 2950 | C-H stretching | All forms | Alkyl chain presence |
| 1650 | C=O stretching (carbonyl) | All forms | Carbonyl functionality |
| 1515-1525 | C-C stretching (aromatic) | All forms | Aromatic ring system |
| 1345 | C-N stretching | All forms | Amine linkage |
| 1025-1060 | CF₃ group vibrations | All forms | Trifluoromethyl identification |
| 815 | P-O stretching (phosphate) | Phosphate forms only | Phosphate salt confirmation |
Principal component analysis of Raman spectral data enables quantitative differentiation between sitagliptin phosphate polymorphs through multivariate statistical analysis [19]. Partial least squares regression modeling demonstrates reliable quantitative determination of active pharmaceutical ingredient concentrations within complex excipient matrices [19]. Validation studies reveal root mean square error of cross-validation values of 0.36 milligrams with correlation coefficients exceeding 0.99, confirming analytical reliability [19].
Density functional theory calculations complement experimental Raman assignments through theoretical prediction of vibrational frequencies [27]. Calculated spectra using B3LYP functional with 6-31G basis sets demonstrate excellent agreement with experimental observations across the 4000-100 wavenumber range [27]. These computational approaches validate experimental assignments and enable confident identification of complex vibrational modes [27].
The integration of Raman spectroscopy with chemometric analysis provides robust polymorph identification capabilities essential for pharmaceutical quality control applications [18] [19]. Surface enhancement techniques and microscopic sampling enable analysis of individual crystallites within heterogeneous samples, supporting comprehensive polymorphic characterization [17]. Temperature-dependent measurements reveal thermal stability characteristics and phase transition temperatures through spectral monitoring [20].
The development of efficient synthetic routes to sitagliptin phosphate from pyrazine precursors has been a major focus of pharmaceutical research, particularly following the introduction of this important dipeptidyl peptidase-4 inhibitor for type 2 diabetes management [1] [2]. The synthesis of sitagliptin phosphate involves the strategic assembly of two key structural fragments: the triazolopyrazine heterocycle and the chiral β-amino acid moiety bearing the 2,4,5-trifluorophenyl substituent.
The most significant synthetic challenge lies in the construction of the chiral β-amino acid fragment. Merck's pioneering first-generation synthesis employed a ruthenium-catalyzed asymmetric hydrogenation of β-keto ester precursors, achieving chirality introduction through hydroxyl group installation followed by multi-step functional group transformations [1] [7]. This approach yielded the target compound in 52% overall yield over eight steps, though the process suffered from multiple purification steps and substantial waste generation.
The second-generation process developed by Merck represented a substantial improvement in synthetic efficiency [8] [9]. This route utilizes an enamine intermediate derived from pyrazine precursors, which undergoes highly enantioselective rhodium-catalyzed asymmetric hydrogenation. The key dehydrositagliptin intermediate is prepared through a three-step one-pot procedure, achieving 82% yield and greater than 99.6% purity [8] [9]. The subsequent asymmetric hydrogenation employs as little as 0.15 mol% of rhodium(I) with tert-butyl-JOSIPHOS ligand, delivering sitagliptin with exceptional enantioselectivity (>99% enantiomeric excess) and 65% overall isolated yield [8] [9].
A particularly innovative approach involves the biocatalytic synthesis developed through collaboration between Merck and Codexis [2] [10]. This route employs an engineered transaminase enzyme to directly convert the prositagliptin ketone to sitagliptin with exceptional stereoselectivity. The biocatalytic process begins with substrate walking and molecular modeling approaches to optimize the enzyme active site for accommodation of the bulky trifluorophenyl substituent [2] [10]. The resultant transaminase demonstrates remarkable catalytic efficiency, achieving 91% yield with greater than 99% enantiomeric excess while eliminating the need for high-pressure hydrogenation conditions [2] [10].
Alternative synthetic strategies have emerged focusing on organocatalytic approaches. The asymmetric aza-Michael addition route employs α,β-unsaturated ketone precursors derived from pyrazine starting materials [4] [11]. This methodology utilizes a quinine-derived bifunctional phase-transfer catalyst to achieve 94% yield with 96% enantiomeric excess through seven synthetic steps [4] [11]. The approach demonstrates the viability of metal-free catalysis for complex pharmaceutical synthesis while maintaining high stereochemical control.
Recent developments in ruthenium-catalyzed asymmetric hydrogenation have shown exceptional promise for sitagliptin synthesis from pyrazine-derived enamine esters [12]. The optimized conditions employ Ru-BIBOP catalyst systems with para-toluenesulfonic acid and ammonium para-toluenesulfonate additives in dichloromethane/methanol solvent mixtures. Under 5 megapascals hydrogen pressure at 60°C, this methodology delivers (R)-3-amino-4-(2,4,5-trifluorophenyl)isopropyl butyrate in 97% yield with 99% enantiomeric excess [12].
The establishment of the critical chiral center in sitagliptin phosphate represents one of the most challenging aspects of the synthetic sequence, requiring precise stereochemical control to ensure the desired (R)-configuration essential for biological activity [1] [13]. Multiple asymmetric reduction strategies have been developed to address this fundamental synthetic challenge.
The rhodium-catalyzed asymmetric hydrogenation approach remains the most extensively studied methodology for chiral center establishment [1] [8] [9]. The process typically employs rhodium(I) complexes with chiral phosphine ligands, most notably tert-butyl-JOSIPHOS, which provides exceptional enantioselectivity for enamine substrate reduction [8] [9]. The mechanism involves coordination of the rhodium catalyst to the enamine double bond, followed by stereoselective hydride delivery to generate the desired (R)-amino acid configuration. Reaction conditions typically require hydrogen pressures of 250 pounds per square inch and temperatures ranging from 25°C to 50°C in protic solvents such as methanol [8] [9].
The biocatalytic asymmetric reduction strategy represents a significant advancement in green chemistry approaches to sitagliptin synthesis [2] [10]. The engineered transaminase enzymes catalyze the direct asymmetric amination of ketone precursors using isopropylamine as the amino donor. The enzyme engineering process involved extensive mutation and selection to expand the substrate scope beyond the naturally narrow range of transaminases [2] [10]. The resultant biocatalyst demonstrates remarkable stereoselectivity, achieving greater than 99% enantiomeric excess while operating under mild aqueous conditions without requiring high-pressure hydrogen or precious metal catalysts [2] [10].
Ruthenium-catalyzed asymmetric hydrogenation has emerged as a viable alternative to rhodium-based systems for enamine reduction [12] [14]. The ruthenium catalysts demonstrate particular effectiveness with enamine ester substrates, achieving exceptional enantioselectivity through careful optimization of reaction parameters. The Ru-BIBOP catalyst system shows superior performance when combined with specific acid additives and ammonium salt co-catalysts, suggesting a complex catalytic mechanism involving multiple activation pathways [12].
Chemical resolution approaches offer an alternative strategy for chiral center establishment, particularly when asymmetric catalysis proves challenging [15] [7] [16]. The sodium borohydride reduction of racemic enamine intermediates, followed by resolution using chiral tartaric acid derivatives, provides access to enantiopure sitagliptin precursors. While the overall yield remains modest (11% overall), this approach avoids the use of expensive precious metal catalysts and complex chiral ligands [15] [7] [16]. The resolution process typically employs (-)-di-para-toluoyl-L-tartaric acid in alcoholic solvents to achieve effective enantiomer separation.
The asymmetric aza-Michael addition methodology represents an organocatalytic approach to chiral center establishment [4] [11]. This strategy employs phase-transfer catalysis with quinine-derived bifunctional catalysts to achieve stereoselective carbon-nitrogen bond formation. The tert-butyl β-naphthylmethoxycarbamate nucleophile adds to (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one under basic conditions, delivering the chiral amino acid precursor with 96% enantiomeric excess [4] [11]. The subsequent Baeyer-Villiger oxidation and functional group manipulation complete the synthesis sequence.
Density functional theory calculations have provided valuable insights into the stereochemical control mechanisms operating in asymmetric reduction processes [1] [13]. The analysis reveals that two key noncovalent interactions govern the stereoselectivity: an intramolecular hydrogen bond between the enamide NH and the boryl mesylate sulfur-oxygen bond, and a novel carbon-hydrogen to fluorine interaction between the aryl fluoride and the methyl group of the mesylate ligand [1] [13]. These computational insights have guided the development of improved catalyst systems and reaction conditions for enhanced stereochemical control.
The production of phase-pure sitagliptin phosphate requires sophisticated recrystallization techniques to achieve the desired polymorphic form with optimal physicochemical properties for pharmaceutical formulation [17] [18] [19]. The compound exhibits complex solid-state behavior, with multiple crystalline forms including monohydrate, anhydrous, and various polymorphic modifications that significantly impact stability, solubility, and bioavailability [17] [20] [21].
Sitagliptin phosphate monohydrate represents the most extensively studied and pharmaceutically relevant crystalline form [17] [20] [21]. The recrystallization process typically employs methanol-water solvent systems with carefully controlled temperature profiles to achieve optimal crystal quality and yield [22]. The standard procedure involves dissolution of crude sitagliptin phosphate in methanol-water mixtures (typically 3:1 to 5:1 ratios) at elevated temperatures (75°C), followed by controlled cooling to room temperature with specific cooling rates ranging from 8°C to 16°C per hour [22]. The addition of phosphoric acid (45-85% aqueous solution) during the dissolution phase ensures proper salt formation and pH control [22].
The recrystallization process achieves remarkable consistency in yield and purity, with reported yields ranging from 94.3% to 97.5% and purities exceeding 99.83% as determined by high-performance liquid chromatography [22]. The water content of the resulting monohydrate crystals typically ranges from 3.38% to 3.64%, as confirmed by thermogravimetric analysis [22]. The crystalline structure belongs to the orthorhombic system with space group P212121, exhibiting characteristic melting point behavior with dehydration occurring at 134.43°C followed by melting at 206.37°C [17] [20] [21].
Sitagliptin phosphate anhydrous form preparation requires specialized dehydration techniques to remove the coordinated water molecule while maintaining crystalline integrity [17] [21]. The most effective approach involves vacuum dehydration of the monohydrate form at 150°C under reduced pressure (300-400 mmHg) for 60 minutes [17]. This thermal treatment results in a crystalline transition that alters the physicochemical properties, including an increase in melting point to 214.92°C and enhanced thermal stability [17] [21]. The anhydrous form maintains the orthorhombic crystal system but exhibits different powder X-ray diffraction patterns compared to the monohydrate [17] [21].
The development of sitagliptin phosphate Form V represents a significant advancement in polymorphic control for enhanced pharmaceutical properties [18] [19]. This crystalline anhydrate form demonstrates superior thermal stability compared to other known polymorphs, with no phase transformation observed upon heating to 41°C [18] [19]. The recrystallization process for Form V employs diverse solvent systems, including methanol-water mixtures, acetone-water combinations, or distillation-based approaches using organic solvent-water systems [18] [19]. The resulting crystals exhibit lower water content, improved material flow characteristics, and enhanced chemical stability compared to conventional forms [18] [19].
Spherical crystallization techniques have been developed to improve the processability of sitagliptin phosphate for direct compression tableting [23] [24]. This approach utilizes water as the primary solvent, ethanol as the anti-solvent, and chloroform as the bridging liquid in a three-component solvent system [23] [24]. The spherical crystals demonstrate superior bulk properties, including improved flowability and compressibility, enabling direct compression without granulation steps [23] [24]. The optimization process employs factorial design methodology to determine optimal concentrations of bridging liquid and anti-solvent, achieving 97.5% yield in the optimized conditions [23] [24].
Advanced analytical techniques play crucial roles in monitoring and controlling the recrystallization processes [25] [26]. High-performance liquid chromatography with photodiode array detection at 210 nm provides comprehensive analysis of starting materials, intermediates, and degradation products throughout the crystallization sequence [25]. In-situ monitoring using Fourier transform infrared attenuated total reflectance spectroscopy and focused beam reflectance measurement enables real-time process control and optimization [26]. These analytical approaches ensure consistent production of the desired polymorphic form while preventing concomitant crystallization of undesired phases.
The recrystallization solvent selection profoundly influences the final crystalline form and properties [27] [26]. Alcoholic solvents, particularly methanol and ethanol, demonstrate excellent compatibility with sitagliptin phosphate crystallization, providing appropriate solubility profiles and crystal growth rates [27]. Ketone solvents and esters, including ethyl acetate, offer alternative crystallization media for specific polymorphic forms [27]. The solvent-dependent stability relationships between different polymorphs necessitate careful selection of crystallization conditions to achieve the desired thermodynamically stable form [26].
Temperature control during recrystallization critically impacts crystal quality and polymorphic outcome [22] [26]. The dissolution temperature typically ranges from 60°C to 75°C to ensure complete solubilization, while the crystallization temperature profile requires precise control to prevent concomitant formation of multiple polymorphs [22] [26]. Seeding strategies using pre-formed crystals of the desired polymorph enhance nucleation control and improve crystalline homogeneity [22]. The washing procedures employ isopropanol-water mixtures in ratios ranging from 6:1 to 10:1 to remove impurities while preserving crystal integrity [22].
The drying conditions for recrystallized sitagliptin phosphate require careful optimization to maintain the desired hydration state and prevent polymorphic transformation [22]. Vacuum drying at temperatures between 25°C and 40°C under reduced pressure (0.08 MPa) for 3-6 hours provides effective solvent removal while preserving crystal structure [22]. The final crystalline products demonstrate excellent pharmaceutical properties, including high chemical purity, consistent polymorphic form, and optimal physicochemical characteristics for formulation development [22].
Table 1: Synthetic Routes and Yields for Sitagliptin Phosphate
| Route | Starting Material | Key Reagent/Catalyst | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Rhodium-catalyzed asymmetric hydrogenation (Merck 1st gen) | β-keto ester | Rh(I)/tBu-JOSIPHOS | 52 | 95 | [1] [8] |
| Rhodium-catalyzed asymmetric hydrogenation (Merck 2nd gen) | Enamine from pyrazine precursor | Rh(I)/tBu-JOSIPHOS (0.15 mol%) | 65 | >99 | [8] [9] |
| Biocatalytic transaminase route | Prositagliptin ketone | Engineered transaminase | 91 | >99 | [2] [10] |
| Ruthenium-catalyzed asymmetric hydrogenation | Enamine ester | Ru-BIBOP catalyst | 97 | 99 | [12] |
| Asymmetric aza-Michael addition | α,β-unsaturated ketone | Quinine-derived C(9)-urea catalyst | 94 | 96 | [4] [11] |
| Chemical resolution with NaBH4 | Pyrazine derivative | NaBH4/ZnCl2 | 11 | N/A | [15] [7] |
| Organocatalytic phase-transfer route | Phenylketone | Quinine-derived bifunctional catalyst | 41 | 96 | [4] [11] |
Table 2: Crystalline Forms Physical Properties
| Crystalline Form | Melting Point (°C) | Dehydration Temperature (°C) | Water Content (%) | Thermal Stability | Crystal System | Space Group | Reference |
|---|---|---|---|---|---|---|---|
| Sitagliptin phosphate monohydrate | 206.37 | 134.43 | 3.38-3.64 | Thermostable | Orthorhombic | P212121 | [17] [20] [21] |
| Sitagliptin phosphate anhydrous | 214.92 | N/A | N/A | Thermostable | Orthorhombic | P212121 | [17] [21] |
| Sitagliptin base form | 120.29 | N/A | N/A | Less stable | Orthorhombic | N/A | [17] [21] |
| Sitagliptin phosphate Form V | N/A | N/A | Lower than Form I | More stable than Form I | N/A | N/A | [18] [19] |
| Sitagliptin hydrochloride Form I | 171.0 | N/A | N/A | N/A | N/A | N/A | [27] |
Table 3: Recrystallization Conditions
| Crystal Form | Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Sitagliptin phosphate monohydrate | Methanol/Water | 75 | 94.3-97.5 | 99.83-99.95 | [22] |
| Sitagliptin phosphate anhydrous | Vacuum dehydration at 150°C | 150 | N/A | N/A | [17] |
| Sitagliptin phosphate Form V | Methanol/Water or Acetone/Water | Room temperature | N/A | N/A | [18] [19] |
| Sitagliptin phosphate Form I | Acetonitrile/DMA/Water | Room temperature | N/A | N/A | [18] [19] |
| Sitagliptin hydrochloride Form I | Isopropanol/Ethanol | 60 | 92.4 | 99.99 | [27] |